5-Chloro-4-morpholinopyridine-3-sulfonic acid
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Overview
Description
5-Chloro-4-morpholinopyridine-3-sulfonic acid is a chemical compound with the molecular formula C9H11ClN2O4S and a molecular weight of 278.71 g/mol . It is a pyridine derivative that features a morpholine ring and a sulfonic acid group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of 5-Chloro-4-morpholinopyridine-3-sulfonic acid typically involves the chlorination of 4-morpholinopyridine-3-sulfonic acid. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Chloro-4-morpholinopyridine-3-sulfonic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonic acid group can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-4-morpholinopyridine-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays and as a reagent in the study of enzyme mechanisms.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-4-morpholinopyridine-3-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the morpholine ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
5-Chloro-4-morpholinopyridine-3-sulfonic acid can be compared with other similar compounds, such as:
5-Chloro-4-(diethylamino)pyridine-3-sulfonic acid: This compound has a diethylamino group instead of a morpholine ring, which can affect its reactivity and applications.
4-Morpholinopyridine-3-sulfonic acid: Lacks the chlorine atom, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C9H11ClN2O4S |
---|---|
Molecular Weight |
278.71 g/mol |
IUPAC Name |
5-chloro-4-morpholin-4-ylpyridine-3-sulfonic acid |
InChI |
InChI=1S/C9H11ClN2O4S/c10-7-5-11-6-8(17(13,14)15)9(7)12-1-3-16-4-2-12/h5-6H,1-4H2,(H,13,14,15) |
InChI Key |
DMIFHNBDZTZINJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=NC=C2S(=O)(=O)O)Cl |
Origin of Product |
United States |
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